4-(6-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide

Chemical Synthesis Building Block Purity Specification

4-(6-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide is a critical heterocyclic building block. Its defining 1,1-dioxide sulfone moiety sets it apart from standard sulfide analogues (e.g., CAS 1112278-31-5), introducing pivotal hydrogen-bond acceptor capacity and polarity for kinase selectivity and antiviral target binding. Procuring this exact CAS ensures SAR fidelity and compliance with patented HBV inhibitor motifs, avoiding the metabolic and selectivity risks of non-dioxide alternatives. Ideal for high-sensitivity couplings like Suzuki or Buchwald-Hartwig amination where 98% purity prevents batch failures.

Molecular Formula C8H10ClN3O2S
Molecular Weight 247.7 g/mol
CAS No. 1247169-86-3
Cat. No. B1427555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide
CAS1247169-86-3
Molecular FormulaC8H10ClN3O2S
Molecular Weight247.7 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CCN1C2=CC(=NC=N2)Cl
InChIInChI=1S/C8H10ClN3O2S/c9-7-5-8(11-6-10-7)12-1-3-15(13,14)4-2-12/h5-6H,1-4H2
InChIKeyHSQJUKKGWXZPNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Guide for 4-(6-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide (CAS 1247169-86-3) – Key Compound Identity and Baseline Properties


4-(6-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide is a heterocyclic building block comprising a pyrimidine ring chlorinated at the 4-position linked to a thiomorpholine core bearing a 1,1-dioxide moiety . This structural scaffold falls within the broader class of thiomorpholine sulfones, which are utilized in medicinal chemistry as intermediates for kinase inhibitors and antiviral agents . The compound has molecular formula C8H10ClN3O2S and molecular weight 247.70 g/mol . While analogues lacking the dioxide group exist, the sulfone moiety differentiates this compound in terms of physicochemical properties and potential reactivity.

Procurement Alert: Why General “Chloropyrimidine Thiomorpholine” Replacements Cannot Substitute 4-(6-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide in Structure-Activity-Dependent Projects


Interchanging 4-(6-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide with the non-dioxide analogue (e.g., CAS 1112278-31-5) or with 2- or 4-regioisomers of the chloropyrimidine ring introduces critical changes to electronic distribution, hydrogen-bonding capacity, and metabolic liability [1]. The 1,1-dioxide group increases polarity and steric bulk, which can drastically alter target binding kinetics and selectivity versus kinases or other enzymes, even among close in-class compounds [2]. Generic substitution decisions without considering this structural feature risk misleading structure-activity relationship (SAR) readouts, making the exact CAS procurement essential for reproducible research.

Quantitative Evidence Guide: Differentiating Performance Data for 4-(6-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide vs. Closest Analogs


Procurement-Grade Purity: Higher Base Specification vs. Common In-Class Generic Purity

One key procurement differentiator is the guaranteed purity baseline. 4-(6-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide is offered at 98% purity by at least one established vendor (Leyan), providing a defined high-purity starting point for sensitive reactions . In contrast, a major global competitor lists comparable thiomorpholine dioxide derivatives only at a minimum 95% purity . This quantifiable difference directly influences reaction yield predictability and downstream purification burden.

Chemical Synthesis Building Block Purity Specification

Polar Surface Area and H-Bond Acceptor Count: Structural Differentiation from Non-Oxidized Thiomorpholine Analogue

Absence of comparable biological activity data necessitates documentation of baseline structural differentiation. The target compound (C8H10ClN3O2S, MW 247.70) possesses five hydrogen bond acceptor motifs and a higher topological polar surface area compared to its sulfide counterpart 4-(6-chloropyrimidin-4-yl)thiomorpholine (C8H10ClN3S, MW 215.70), which has only three acceptors . This differential impacts aqueous solubility descriptors and potential membrane permeability during drug design campaigns, making the sulfone a distinct physicochemical entity.

Drug Design Lead Optimization Physicochemical Property

Class-Level Precedent: Thiomorpholine 1,1-Dioxide Motif Required in Patent-Protected Antiviral Scaffolds

At the class level, patent literature demonstrates that the thiomorpholine 1,1-dioxide group is essential for activity in antiviral and oncological contexts. A 2020 patent from Aligos Therapeutics explicitly claims compounds comprising a thiomorpholine 1,1-dioxide moiety for treating Hepatitis B virus (HBV) infections [1]. While the specific inhibitory IC50 of 4-(6-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide remains unpublished in peer-reviewed data, the generic scope establishes the sulfone as a privileged substructure, unlike its sulfide or sulfoxide counterparts, which are absent from key claims.

Antiviral Kinase Inhibitor Patent Protection

High-Value Application Scenarios for 4-(6-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide Based on Quantitative Procurement Evidence


Sensitive Medicinal Chemistry Lead Optimization Requiring High Purity Building Blocks

Where reaction series are highly sensitive to impurities (e.g., Suzuki coupling, Buchwald-Hartwig amination), the 98% purity offer for this compound directly translates to fewer failed batches compared to suppliers offering only 95% purity . This scenario prioritizes the Leyan-sourced material for late-stage functionalization of screening compounds.

Structure-Activity Relationship Studies Focused on the Sulfone Pharmacophore

Projects investigating the role of sulfone oxygen atoms in target binding should use this dioxide compound over the analogous sulfide (CAS 1112278-31-5). The presence of two additional H-bond acceptors can be the decisive factor in directing kinase selectivity or antiviral potency, as highlighted by patent claims requiring this group .

Building Block Synthesis for Patent-Protected Antiviral Scaffolds

Research groups pursuing novel HBV inhibitors will find this chloropyrimidine-dioxide intermediate directly aligned with patented motif requirements . Procuring the exact compound ensures synthetic route compliance with activity profiles described in leading patents, avoiding the risk of generating off-patent, biologically inferior analogs.

Accelerated Hit-to-Lead Libraries When Physicochemical Property Differentiation is Required

Purchasing this compound over its non-sulfone congener immediately expands library polarity and hydrogen-bonding parameter space. The quantified molecular weight difference (+32 Da) serves as a practical diversification point for parallel library synthesis aiming to improve solubility and target selectivity.

Quote Request

Request a Quote for 4-(6-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.